molecular formula C13H10ClF4N3O2S B2827825 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide CAS No. 338748-65-5

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide

Cat. No.: B2827825
CAS No.: 338748-65-5
M. Wt: 383.75
InChI Key: XKDSPMYCTHPOHS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Radical Fluorination Agents

The development of N-fluoro-N-arylsulfonamides (NFASs) represents a significant advancement in radical fluorination, demonstrating improved safety and versatility over earlier generations of fluorinating agents. These compounds enable mild conditions for radical fluorination processes, which could be applicable to the synthesis of complex molecules including those containing the N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide structure (Meyer et al., 2018).

Fluorination of Pyridone Derivatives

The regioselective monofluorination of N-protected pyridone derivatives using N-fluorobenzenesulfonimide (NFSI) underscores the compound's potential for selective fluorination in complex organic molecules. This method's applicability to a wide range of substrates suggests its relevance in synthesizing derivatives of this compound (Sakurai et al., 2019).

Fluorinated Herbicidal Intermediates

Research into new fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors for herbicidal sulfonylureas highlights the significance of fluorination and sulfonamide functionalities in developing selective herbicides. These findings could relate to the synthesis and application of compounds like this compound in agriculture (Hamprecht et al., 1999).

Functionalization of Fullerenes

The reaction of N-fluorobenzenesulfonimide (NFSI) with C60, leading to various 1,2- and 1,4-bisfullerene adducts, illustrates the potential for employing similar fluorinating and sulfonimide agents in the modification of fullerenes, which could be extrapolated to the utility of this compound in material science applications (Li et al., 2015).

Future Directions

The future directions for the study and application of “N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide” could include investigating its potential use in the development of new antibiotics, developing new chemical reactions using the compound as a reagent, exploring its use in materials science research, and studying its toxicity and safety in greater detail .

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF4N3O2S/c1-21(12-11(14)6-8(7-19-12)13(16,17)18)20-24(22,23)10-4-2-9(15)3-5-10/h2-7,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDSPMYCTHPOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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